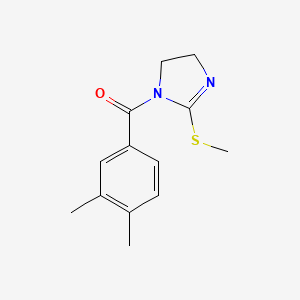

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole

Descripción

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-9-4-5-11(8-10(9)2)12(16)15-7-6-14-13(15)17-3/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKXXAMWSDFDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where 3,4-dimethylbenzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a nucleophilic substitution reaction, where a methylthiol reacts with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halides, amines, in the presence of a base or catalyst

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Benzyl derivatives

Substitution: Various substituted imidazole derivatives

Aplicaciones Científicas De Investigación

1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Substituent Position and Electronic Effects: The 3,4-dimethylbenzoyl group in the target compound provides electron-withdrawing and steric effects compared to the 2,6-dimethylphenyl analogue , which lacks a carbonyl group. Sulfonyl vs.

Key Observations:

- Multi-Component Reactions : Analogues like triazole-imidazole hybrids are synthesized via one-pot condensation, offering efficiency but requiring precise stoichiometric control.

- Catalysts : Ceric ammonium nitrate (CAN) is used in to catalyze imidazole-triazole hybrid formation, whereas the target compound may require milder conditions due to its benzoyl group’s sensitivity.

Table 3: Activity Profiles of Comparable Compounds

Key Observations:

- QSI Potential: The methylsulfanyl group in the target compound may enhance QSI activity compared to the pentyloxy-substituted analogue in , as sulfur atoms can disrupt bacterial signaling pathways.

- Antimicrobial Efficacy : Triazole-imidazole hybrids show broad-spectrum activity, suggesting that the dihydroimidazole core is a viable scaffold for antibiotic design.

Physicochemical Properties

- Solubility : The target compound’s benzoyl group reduces water solubility compared to sulfonated analogues but improves lipid solubility for membrane penetration.

- Hydrogen Bonding : The methylsulfanyl group acts as a weak hydrogen bond acceptor, whereas sulfonyl derivatives form stronger hydrogen bonds, impacting crystal packing (as per Etter’s graph-set analysis ).

Actividad Biológica

The compound 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19N2OS

- Molecular Weight : 345.43 g/mol

- CAS Number : 851806-74-1

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole rings exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain imidazole derivatives show potent antibacterial effects against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (against E. coli) |

| Standard (Ciprofloxacin) | 30 |

This data suggests that the compound may be effective as an antibacterial agent, comparable to established antibiotics.

Antitumor Activity

Imidazole-containing compounds have also been studied for their anticancer properties. A notable case study involved the evaluation of imidazole derivatives in inhibiting farnesyltransferase (FT), an enzyme implicated in cancer progression. The compound exhibited an IC50 value indicating effective inhibition of FT activity, which is crucial for the proliferation of certain tumor cells.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been well documented. Compounds similar to This compound have shown efficacy in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of imidazoles is largely attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many imidazole derivatives function as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : Some compounds can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer.

Case Studies

- Antibacterial Study : A study conducted by Jain et al. synthesized several imidazole derivatives and tested their antibacterial activity using the disc diffusion method. The results indicated that compounds similar to This compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .

- Antitumor Study : In a separate investigation into the antitumor properties of imidazoles, researchers found that specific analogues showed promising results in reducing tumor size in xenograft models when administered at low doses .

Q & A

Q. What are the standard synthetic methodologies for preparing 1-(3,4-dimethylbenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole?

Methodological Answer: The compound is synthesized via multi-step organic reactions. For example, allylation of imidazole precursors using potassium hydroxide and allylbromide in dimethyl sulfoxide (DMSO) followed by extraction with diethyl ether and drying over calcium chloride is a documented approach. Purification involves solvent removal under reduced pressure and recrystallization . Alternative routes may involve condensation reactions between substituted benzoyl chlorides and thiol-containing imidazole intermediates under inert atmospheres .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer: High-performance liquid chromatography (HPLC) is used to assess purity, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the carbonyl (C=O) and sulfanyl (S-CH₃) moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions, and X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of analogous imidazole derivatives .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Samples are analyzed periodically via HPLC and thermogravimetric analysis (TGA) to monitor decomposition. Comparative studies with structurally similar compounds (e.g., 2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole) suggest that aromatic substituents influence hydrolytic stability .

Advanced Research Questions

Q. What strategies address discrepancies between spectroscopic data and crystallographic results during structural elucidation?

Methodological Answer: Non-planar conformations in imidazole derivatives (e.g., dihedral angles >80° between rings) may lead to NMR signal splitting misinterpretations. X-ray crystallography resolves such ambiguities by revealing precise bond lengths and torsional angles. For instance, highlights a 82.09° dihedral angle between the imidazole ring and an allyl group, which spectroscopic methods alone might not fully capture .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Methodological Answer: Electron-withdrawing groups (e.g., nitro or fluoro substituents) on the benzoyl moiety increase electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, as observed in comparative studies of 4,5-diphenylimidazole derivatives . Computational modeling (e.g., density functional theory) can predict reactive sites for functionalization.

Q. What retrosynthetic approaches optimize yield and scalability for this compound?

Methodological Answer: AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes. For example, highlights one-step synthesis planning using precursor scoring and plausibility thresholds. Experimentally, solvent polarity adjustments (e.g., DMSO for enhanced nucleophilicity) and stoichiometric tuning (allylbromide excess in ) improve yields .

Q. How can researchers resolve contradictory biological activity data in antimicrobial assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, microbial strains). Standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensure reproducibility. For imidazoles, minimum inhibitory concentration (MIC) tests against gram-positive/negative bacteria, paired with cytotoxicity assays (e.g., MTT on mammalian cells), differentiate specific antimicrobial effects from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.